6-Bromoquinolin-3-amine dihydrochloride
Description
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Properties
IUPAC Name |
6-bromoquinolin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.2ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;;/h1-5H,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDTQZUKQCFLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656601 | |
| Record name | 6-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171078-83-3 | |
| Record name | 6-Bromoquinolin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-bromoquinoline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Tale of Two Isomers: A Technical Guide to 6-Bromoquinolin-3-amine and 6-amino-5-bromoquinoxaline for the Modern Researcher
In the intricate landscape of medicinal chemistry and drug discovery, the subtle arrangement of atoms within a molecule can dictate its biological activity, reactivity, and overall utility. This guide delves into the core differences between two structurally related yet distinct heterocyclic amines: 6-Bromoquinolin-3-amine and 6-amino-5-bromoquinoxaline. While both share a bromo- and an amino-substituted bicyclic aromatic core, their isomeric differences give rise to unique chemical personalities that are of paramount importance to researchers, scientists, and drug development professionals. This document provides an in-depth technical comparison, grounded in scientific principles and supported by established literature, to empower researchers in their selection and application of these valuable building blocks.
Part 1: Unveiling the Contenders: A Structural and Physicochemical Overview
At first glance, 6-Bromoquinolin-3-amine and 6-amino-5-bromoquinoxaline might appear to be close cousins. Both are heterocyclic aromatic amines containing a bromine atom, a feature that makes them amenable to a variety of synthetic transformations. However, the placement of the nitrogen atoms and the substituents on their respective fused ring systems leads to significant differences in their electronic properties, steric hindrance, and ultimately, their chemical behavior.
6-Bromoquinolin-3-amine belongs to the quinoline family, characterized by a fusion of a benzene ring and a pyridine ring. In this molecule, the amino group is positioned at the 3-position of the pyridine ring, while the bromine atom is located at the 6-position of the benzene ring.
6-amino-5-bromoquinoxaline , on the other hand, is a derivative of quinoxaline, which consists of a benzene ring fused to a pyrazine ring. Here, the amino and bromo substituents are adjacent on the benzene portion of the molecule, at the 6- and 5-positions, respectively.
These structural nuances have a profound impact on their physicochemical properties, as summarized in the table below.
| Property | 6-Bromoquinolin-3-amine | 6-amino-5-bromoquinoxaline |
| CAS Number | 930570-31-3[1] | 50358-63-9[2] |
| Molecular Formula | C₉H₇BrN₂[1] | C₈H₆BrN₃[2] |
| Molecular Weight | 223.07 g/mol [1] | 224.06 g/mol [2] |
| Appearance | Likely a solid | Light yellow to amber to dark green powder to crystal[3] |
| Melting Point | Not readily available | 155 - 159 °C[3] |
| Predicted XlogP | 2.3[4] | 1.2[5] |
| Predicted pKa | Not readily available | 0.33 ± 0.30 |
Part 2: The Synthetic Arena: Forging the Building Blocks
The synthetic routes to these two molecules are distinct, reflecting the differences in their core heterocyclic systems. The choice of starting materials and reaction conditions is critical for achieving good yields and purity.
Synthesis of 6-Bromoquinolin-3-amine: A Plausible Approach
While a direct, detailed protocol for the synthesis of 6-Bromoquinolin-3-amine is not extensively documented in readily available literature, a plausible synthetic route can be inferred from established quinoline syntheses, such as the Combes or Skraup-Doebner-von Miller reactions, followed by functional group manipulations. A potential pathway could involve the following key steps:
Step-by-Step Methodology (Inferred):
-
Combes Quinoline Synthesis: React 4-bromoaniline with a suitable β-diketone or β-ketoester (e.g., ethyl acetoacetate) under acidic conditions (e.g., concentrated sulfuric acid) to form the corresponding 6-bromo-2-methylquinolin-4-ol.
-
Conversion to 4-chloroquinoline: The resulting quinolin-4-ol can be converted to the more reactive 6-bromo-4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nitration: Introduction of a nitro group at the 3-position can be challenging. A potential strategy involves the activation of the quinoline ring, for instance, through N-oxidation followed by nitration, although this may lead to a mixture of isomers.[3]
-
Nucleophilic Aromatic Substitution (if 3-nitro-4-chloro intermediate is formed): If a 6-bromo-4-chloro-3-nitroquinoline intermediate is accessible, the chloro group could be displaced by an amine source.
-
Reduction: The final step would involve the reduction of the nitro group to the desired amino group using standard reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C).
Disclaimer: This is a proposed synthetic route based on established chemical principles. Experimental validation and optimization would be necessary.
Synthesis of 6-amino-5-bromoquinoxaline: An Established Protocol
The synthesis of 6-amino-5-bromoquinoxaline is well-documented, often starting from 4-nitro-1,2-phenylenediamine.[6]
Step-by-Step Methodology: [6]
-
Cyclization: 4-nitrobenzene-1,2-diamine is reacted with glyoxal in a suitable solvent to form 6-nitroquinoxaline. This cyclization step typically proceeds with high yield (around 95.1%).[6]
-
Hydrogenation: The nitro group of 6-nitroquinoxaline is then reduced to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere is an effective method, with yields around 83.3%.[6] The reaction is typically carried out at elevated temperature and pressure (e.g., 70°C and 2 MPa).[6]
-
Bromination: The final step is the selective bromination of 6-aminoquinoxaline at the 5-position. A mild brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a solvent like dichloromethane (CH₂Cl₂) at a controlled temperature (e.g., 20°C) provides the desired 6-amino-5-bromoquinoxaline in high yield (around 97.6%).[6] The overall yield for this three-step process can be as high as 77.3%.[6]
Part 3: Reactivity and Applications in Drug Discovery: A Comparative Analysis
The distinct electronic and steric environments of the two isomers dictate their reactivity and, consequently, their applications in medicinal chemistry.
Reactivity Profile
6-Bromoquinolin-3-amine:
-
The Bromine at C-6: The bromine atom at the 6-position of the quinoline ring is analogous to a bromine on a standard aromatic ring. It is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[7][8] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, making it a versatile scaffold for building molecular diversity.[7] The reactivity of this position can be further enhanced by the introduction of an electron-withdrawing group on the quinoline ring system.[8]
-
The Amine at C-3: The amino group at the 3-position is a nucleophilic center and can participate in reactions such as acylation, alkylation, and the formation of Schiff bases. Its position on the pyridine ring influences its basicity and nucleophilicity compared to an aniline.
6-amino-5-bromoquinoxaline:
-
The Bromine at C-5: The bromine atom at the 5-position is also suitable for palladium-catalyzed cross-coupling reactions. Its proximity to the amino group at the 6-position can influence the reaction's regioselectivity and rate due to electronic and potential chelating effects.
-
The Amine at C-6: The amino group at the 6-position is a key functional group for further derivatization. It can undergo reactions similar to the amino group in 6-Bromoquinolin-3-amine. The adjacent bromine atom can sterically hinder the approach of bulky reagents to the amino group.
Applications in Drug Discovery
6-Bromoquinolin-3-amine and its derivatives are of interest in the development of various therapeutic agents. The quinoline scaffold is a well-known privileged structure in medicinal chemistry, found in numerous antimalarial, anticancer, and anti-inflammatory drugs.[9] The ability to functionalize both the 3- and 6-positions allows for the fine-tuning of structure-activity relationships (SAR). For example, derivatives of 6-bromoquinoline have been investigated as prostaglandin F2α inhibitors.[1][10]
6-amino-5-bromoquinoxaline is a crucial intermediate in the synthesis of several pharmaceuticals. Its most notable application is as a precursor to Brimonidine , an alpha-2 adrenergic agonist used to treat glaucoma.[2] The amino group of 6-amino-5-bromoquinoxaline is reacted to form the imidazoline ring characteristic of Brimonidine. The quinoxaline core itself is present in various biologically active molecules, and this bromo-amino substituted derivative serves as a versatile starting material for the synthesis of kinase inhibitors and other targeted therapies.[11]
Part 4: Spectroscopic Fingerprints: A Guide to Characterization
The structural differences between the two isomers are clearly reflected in their spectroscopic data. While experimental data for 6-Bromoquinolin-3-amine is not as readily available as for its quinoxaline counterpart, we can predict the key features based on known spectroscopic trends for similar structures.
¹H NMR Spectroscopy (Predicted)
-
6-Bromoquinolin-3-amine: The proton spectrum would be complex, with signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the pyridine ring (H2, H4) would likely be the most downfield. The protons on the benzene ring (H5, H7, H8) would show characteristic coupling patterns. The amino protons would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
-
6-amino-5-bromoquinoxaline: The spectrum would also show aromatic protons. The two protons on the pyrazine ring (H2, H3) would likely appear as singlets or a closely coupled system. The two protons on the benzene ring (H7, H8) would show a doublet or a more complex splitting pattern. The amino protons would also be visible as a broad singlet. A Certificate of Analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure.[12][13]
¹³C NMR Spectroscopy (Predicted)
-
6-Bromoquinolin-3-amine: The spectrum would show nine distinct carbon signals. The carbons attached to nitrogen and bromine would have characteristic chemical shifts. The chemical shifts of the carbons in the pyridine and benzene rings would be influenced by the substituents.
-
6-amino-5-bromoquinoxaline: The spectrum would exhibit eight carbon signals. The carbons of the pyrazine ring would be at a lower field compared to those in the benzene ring. The carbon bearing the bromine atom (C5) and the carbon with the amino group (C6) would have distinct chemical shifts.
Infrared (IR) Spectroscopy
Both molecules are primary aromatic amines and would therefore exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[14] Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching.[14][15] Other key absorptions would include C=C and C=N stretching vibrations of the aromatic rings and the C-Br stretch at lower wavenumbers. The C-N stretching for aromatic amines is typically observed in the 1250-1335 cm⁻¹ region.[14][15]
Mass Spectrometry
Both compounds would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak for 6-Bromoquinolin-3-amine would be at m/z 222/224, and for 6-amino-5-bromoquinoxaline at m/z 223/225. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[4][5]
Conclusion: Choosing the Right Tool for the Job
-
6-Bromoquinolin-3-amine offers the well-established quinoline scaffold, a privileged structure in medicinal chemistry, with two distinct points for diversification. Its synthesis is less straightforward, but it provides access to a different chemical space.
-
6-amino-5-bromoquinoxaline is a readily accessible and commercially available building block with a proven track record in the synthesis of pharmaceuticals like Brimonidine. The adjacent amino and bromo groups offer a unique reactivity profile for constructing specific heterocyclic systems.
This guide has provided a comprehensive technical overview to aid researchers in understanding the fundamental differences between these two important molecules. By appreciating their distinct synthesis, reactivity, and spectroscopic properties, scientists can make more informed decisions in their quest to develop novel and effective therapeutics.
References
- Mild synthesis of 6-amino-5-bromoquinoxaline. (2009). Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56.
- Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
- Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. (n.d.). Benchchem.
- Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. (n.d.). Benchchem.
- 6-Bromoquinoline. (n.d.). In PubChem.
- 6-Bromoquinoline. (n.d.). Chem-Impex.
- Certificate of Analysis: 6-Amino-5-bromoquinoxaline. (n.d.). MedchemExpress.com.
- Certificate of Analysis. (n.d.). [Supplier Name].
- Asquith, C. R. M., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023). [Journal Name].
- Synthesis of 6-Bromoquinoline. (2011). Scribd.
- IR: amines. (n.d.).
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.).
- 6-Bromoquinoline(5332-25-2) 1H NMR spectrum. (n.d.). ChemicalBook.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). [Journal Name].
- 5-Bromoquinoxalin-6-amine. (n.d.). In PubChem.
- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.).
- Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). PubMed.
- 6-bromoquinolin-3-amine (C9H7BrN2). (n.d.). PubChemLite.
- 6-bromoquinolin-3-amine. (n.d.). [Supplier Name].
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- 24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts.
- CAS 50358-63-9: 6-Amino-5-bromoquinoxaline. (n.d.). CymitQuimica.
- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires Publishing.
- Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatiz
- Reactivity of aminobromoquinolines towards potassium amide in liquid ammonia. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H). (2024). SCIREA.
- Mild synthesis of 6-amino-5-bromoquinoxaline. (n.d.).
- 6-Amino-5-bromoquinoxaline. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
- 6-Amino-5-bromoquinoxaline. (n.d.). Santa Cruz Biotechnology.
- CAS 50358-63-9 6-Amino-5-bromoquinoxaline. (n.d.). Alfa Chemistry.
- 6-Amino-5-bromoquinoxaline. (n.d.). Sigma-Aldrich.
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Technical Monograph: 6-Bromoquinolin-3-amine Dihydrochloride
The following technical guide provides an in-depth analysis of 6-Bromoquinolin-3-amine dihydrochloride , synthesized for researchers requiring rigorous safety protocols and application methodologies.
High-Performance Handling, Safety, and Application Guide
Part 1: Executive Technical Summary
This compound (also known as 3-Amino-6-bromoquinoline dihydrochloride) is a functionalized heteroaromatic building block used primarily in the synthesis of kinase inhibitors, antimalarial agents, and complex heterocyclic scaffolds.[1]
Unlike its free-base counterpart, the dihydrochloride salt form offers enhanced water solubility and crystalline stability, making it the preferred state for storage and initial aqueous reactions. However, this salt form introduces specific handling challenges—primarily hygroscopicity and acidity upon hydrolysis—that require distinct protocols from the free amine.
Chemical Identity & Constants
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 3-Amino-6-bromoquinoline[2] · 2HCl |
| Molecular Formula | |
| Molecular Weight | 295.99 g/mol |
| MDL Number | MFCD10703347 |
| Physical State | Solid (typically yellow to orange powder) |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM) |
| Acidity | Acidic in aqueous solution (pH < 4 due to HCl dissociation) |
Part 2: Comprehensive Safety Assessment (GHS Standards)
While specific vendor SDSs may vary based on testing density, the following classification applies the Precautionary Principle , combining confirmed data for the salt with the known toxicological profile of halogenated quinolines.
Hazard Classification (GHS)[4][5][6]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation (due to acidic hydrolysis).
-
Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[1][4]
The Mechanism of Toxicity
-
Acidity: Upon contact with mucous membranes (eyes/lungs), the dihydrochloride moiety dissociates, releasing protons (
) and chloride ions, causing immediate chemical irritation. -
Quinoline Intercalation: The planar quinoline structure has the potential to intercalate with DNA, although the bromine substituent modifies metabolic activation.
-
Bromine Reactivity: Halogenated positions are metabolically active sites; rigorous containment is required to prevent cumulative exposure.
Emergency Response Logic
The following diagram outlines the critical decision matrix for exposure events.
Figure 1: Emergency response workflow prioritizing rapid decontamination followed by professional medical evaluation.
Part 3: Handling, Storage, and Stability Protocols
The dihydrochloride salt is hygroscopic . Improper storage leads to hydrolysis, clumping, and degradation of the amine functionality.
Storage Architecture
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen). The amine group is susceptible to oxidation over time, turning the solid from yellow to brown.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.
Engineering Controls & PPE
-
Ventilation: All weighing and manipulation must occur inside a certified Chemical Fume Hood .
-
Gloves: Use Nitrile gloves (minimum thickness 0.11 mm). Latex is permeable to many organic nitrogen compounds. Double-gloving is recommended during synthesis.
-
Static Control: Salts often carry static charges. Use an anti-static gun or polonium strip during weighing to prevent powder dispersal.
Part 4: Experimental Application (The "Self-Validating" Protocol)
Researchers often purchase the stable dihydrochloride salt but require the free amine for nucleophilic substitution reactions (e.g., Buchwald-Hartwig amination). The following protocol ensures efficient "free-basing" in situ.
Protocol: In Situ Neutralization for Organic Synthesis
Objective: Convert 6-Bromoquinolin-3-amine · 2HCl to its reactive free base species within a reaction vessel.
-
Solvent Selection: Choose a solvent compatible with the subsequent coupling reaction (e.g., DMF, DMAc, or 1,4-Dioxane).
-
Stoichiometry Calculation:
-
The salt contains 2 equivalents of HCl.[2]
-
You must add >2.2 equivalents of a tertiary base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) to neutralize the acid and liberate the amine.
-
-
Procedure:
-
Step A: Suspend the 6-Bromoquinolin-3-amine · 2HCl in the solvent. The mixture may appear as a slurry.
-
Step B: Add the organic base dropwise at Room Temperature (RT).
-
Validation: The slurry often clears or changes color (brightening) as the free base dissolves and the amine hydrochloride salt (e.g., TEA·HCl) forms.
-
Step C: Proceed with catalyst/reagent addition immediately to prevent oxidation of the free amine.
-
Workflow Visualization: Salt-to-Base Conversion
Figure 2: In-situ neutralization workflow for activating the quinoline amine prior to catalysis.
Part 5: References
-
Sigma-Aldrich. (2024).[2] Safety Data Sheet: 3-Amino-6-bromoquinoline dihydrochloride.
-
Thermo Fisher Scientific (Alfa Aesar). (2024). Safety Data Sheet: 3-Bromoquinoline and derivatives.
-
PubChem. (2024). Compound Summary: 6-Bromoquinolin-3-amine. National Library of Medicine.
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Quinoline derivatives hazard classification.
Sources
Methodological & Application
Application Note: A Comprehensive Protocol for the Buchwald-Hartwig Amination of 6-Bromoquinolin-3-amine
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development. The quinoline scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents. The functionalization of this scaffold through amination reactions opens vast avenues for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a transformative methodology for the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2][3] This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of 6-Bromoquinolin-3-amine, a key intermediate for the synthesis of novel bioactive molecules.
Mechanistic Underpinnings: A Rationale-Driven Approach to Protocol Design
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][4][5] Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle broadly consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (6-Bromoquinolin-3-amine), forming a Pd(II) intermediate.[6][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-arylquinoline product, regenerating the active Pd(0) catalyst.[4]
The choice of each reaction component—catalyst, ligand, base, and solvent—is critical for the success of the transformation, influencing reaction rates, yields, and the suppression of side reactions.
Visualizing the Process: The Catalytic Cycle and Experimental Workflow
Diagram 1: The Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: General Experimental Workflow
Caption: General experimental workflow for the amination reaction.
Detailed Experimental Protocol
This protocol is a robust starting point for the Buchwald-Hartwig amination of 6-Bromoquinolin-3-amine with a generic primary or secondary amine. Optimization may be necessary for specific substrates.
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Recommended Grade | Supplier |
| 6-Bromoquinolin-3-amine | Aryl Halide | >98% | Commercially Available |
| Amine | Nucleophile | >98% | Commercially Available |
| Palladium Precatalyst | Catalyst | e.g., Pd₂(dba)₃, Pd(OAc)₂ | Commercially Available |
| Phosphine Ligand | Ligand | e.g., XPhos, RuPhos, BINAP | Commercially Available |
| Base | Deprotonating Agent | e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃ | Anhydrous |
| Solvent | Reaction Medium | e.g., Toluene, Dioxane | Anhydrous |
| Schlenk tube | Reaction Vessel | --- | --- |
| Inert Gas | Atmosphere | Argon or Nitrogen | --- |
Step-by-Step Procedure:
-
Inert Atmosphere: Ensure the Schlenk tube is clean, dry, and thoroughly purged with an inert gas (e.g., argon or nitrogen). This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.0 equivalents) under a positive pressure of inert gas. The use of bulky, electron-rich phosphine ligands like XPhos is often beneficial for coupling with heteroaryl halides.[6]
-
Solvent and Reactants: Add the anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M of the limiting reagent). Subsequently, add 6-Bromoquinolin-3-amine (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature may vary depending on the reactivity of the amine.[4]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-aminoquinolin-3-amine.
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Catalyst and Ligand: The combination of a palladium source and a phosphine ligand is critical. For heteroaromatic substrates like quinolines, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) often provide superior results by promoting both the oxidative addition and the reductive elimination steps.[6] Bidentate ligands like BINAP can also be effective.[1] The choice may require screening for a specific amine.
-
The Role of the Base: A base is required to deprotonate the amine, forming the palladium-amido complex.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[4] However, for substrates with base-sensitive functional groups, weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring higher reaction temperatures.[9][10] The presence of the 3-amino group on the quinoline substrate may necessitate the use of a weaker base to avoid potential side reactions.
-
Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene and dioxane are generally preferred.[9][11] These solvents effectively dissolve the reactants and intermediates without interfering with the catalytic cycle. The choice of solvent can also influence the solubility of the base and the overall reaction rate.[11]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere throughout the reaction is essential for achieving high yields and reproducibility.
Self-Validating Systems and Troubleshooting
A well-designed Buchwald-Hartwig protocol should include internal checks. For instance, monitoring the reaction by LC-MS not only tracks the formation of the product but also the disappearance of starting materials and the potential formation of byproducts such as hydrodehalogenation of the starting material.
Common Issues and Solutions:
-
Low Conversion: This could be due to catalyst deactivation (incomplete inerting), insufficient temperature, or a poorly chosen ligand/base combination. Consider re-optimizing these parameters.
-
Side Product Formation: Hydrodehalogenation (replacement of bromine with hydrogen) can occur, especially with strongly basic conditions. Using a weaker base or a different ligand might mitigate this. The presence of the free amine at the 3-position could potentially lead to self-coupling or other side reactions, although this is less common.
-
Difficulty in Purification: Palladium residues can sometimes be challenging to remove. Filtering through Celite is a standard first step. Additional purification techniques like treatment with activated carbon or specific palladium scavengers may be necessary.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of functionalized quinolines. The protocol outlined in this application note for 6-Bromoquinolin-3-amine provides a solid foundation for researchers in medicinal chemistry and drug development. By understanding the underlying mechanism and the rationale behind the choice of each reaction component, scientists can effectively apply and troubleshoot this important transformation to accelerate their research endeavors.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]
-
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 23, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 23, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved February 23, 2026, from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]
-
How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (2019, December 12). Retrieved February 23, 2026, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 23, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021, December 3). Retrieved February 23, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 23, 2026, from [Link]
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (2008, November 21). Retrieved February 23, 2026, from [Link]
-
Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation - PMC. (n.d.). Retrieved February 23, 2026, from [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.). Retrieved February 23, 2026, from [Link]
-
(PDF) ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2025, August 7). Retrieved February 23, 2026, from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved February 23, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Suzuki-Miyaura Coupling of 6-Bromoquinoline Derivatives
Executive Summary & Mechanistic Challenge
The 6-bromoquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in antimalarials (e.g., chloroquine analogs), kinase inhibitors, and intercalating agents. However, functionalizing this scaffold via Suzuki-Miyaura coupling presents a dichotomy of reactivity:
-
Electronic Activation: The electron-deficient nature of the quinoline ring facilitates rapid oxidative addition at the C6–Br bond compared to electron-rich aryl bromides.
-
Catalyst Poisoning: The pyridinic nitrogen (N1) possesses a localized lone pair capable of
-coordination to the electrophilic Palladium(II) center. This forms an off-cycle resting state , effectively sequestering the catalyst and requiring higher temperatures or specific ligand architectures to reverse.
This guide provides two distinct protocols: a Robust Method for standard library synthesis and a High-Performance Method for sterically demanding or unstable boronic acids.
Mechanistic Workflow & Catalyst Selection
To overcome N-coordination, the catalyst system must possess bulky ligands that sterically discourage the approach of the quinoline nitrogen while maintaining high activity for transmetallation.
Figure 1: Catalytic Cycle & Inhibition Pathway
The following diagram illustrates the standard catalytic cycle alongside the specific "poisoning" pathway relevant to quinoline substrates.
Caption: The catalytic cycle highlights the reversible sequestration of the Pd(II) intermediate by the quinoline nitrogen (Red Box), which competes with the transmetallation step.
Optimization Matrix: Catalyst & Conditions
The choice of conditions depends heavily on the stability of the coupling partner (Boronic acid/ester).
| Variable | Method A: Robust (Standard) | Method B: High-Performance | Rationale |
| Catalyst | Pd(dppf)Cl₂ · DCM | XPhos Pd G4 | A: Air-stable, bidentate ligand prevents some N-binding. B: Bulky biaryl phosphine (XPhos) completely blocks N-coordination; G4 precatalyst ensures precise Pd(0) release. |
| Base | K₂CO₃ (2.0 M aq) | K₃PO₄ (0.5 M aq) | A: Cheap, effective for stable substrates. B: Phosphate is milder, buffering pH to prevent protodeboronation of unstable partners. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | THF / Water (10:1) | A: High boiling point allows heating to 100°C to break N-Pd bonds. B: THF solubilizes lipophilic Buchwald precatalysts better at lower temps (40-60°C). |
| Temp | 80°C – 100°C | 40°C – 60°C | High temp required for dppf; mild temp preserves sensitive functional groups in Method B. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Condition (Pd(dppf)Cl₂)
Best for: Standard library synthesis, stable aryl boronic acids, cost-sensitive scale-up.
Reagents:
-
6-Bromoquinoline (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)[1]
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 6-bromoquinoline (1.0 mmol, 208 mg), boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 415 mg).
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[3]
-
Catalyst: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly under positive inert gas pressure. Cap the vial immediately.
-
Reaction: Heat the block/bath to 90°C with vigorous stirring.
-
Checkpoint: The reaction typically turns black/dark brown within 30 mins. If it remains orange/red, the catalyst may not have activated or has oxidized.
-
-
Monitoring: Check TLC or LCMS at 2 hours. If conversion <50%, boost temp to 100°C.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Quinolines are polar; consider adding 1% Et₃N to the eluent to prevent streaking.
Protocol B: The "Challenging Substrate" Condition (XPhos Pd G4)
Best for: Heteroaryl boronic acids (e.g., pyridyl-boronates), sterically hindered partners, or substrates prone to protodeboronation.
Reagents:
-
6-Bromoquinoline (1.0 equiv)[1]
-
Boronic Acid/Pinacol Ester (1.2 equiv)
-
XPhos Pd G4 (1 – 2 mol%) (Sigma-Aldrich / Strem)
-
Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: THF and Water (10:1 ratio)
Step-by-Step:
-
Charge: Add 6-bromoquinoline (1.0 mmol), Boronic partner (1.2 mmol), and XPhos Pd G4 (0.02 mmol, ~17 mg) to the vial.
-
Note: The G4 precatalyst is air-stable, allowing solid weighing on the bench.
-
-
Inert Cycle: Seal the vial and cycle Vacuum/Nitrogen (3x).
-
Liquid Addition: Add degassed THF (5 mL) and degassed 0.5 M aqueous K₃PO₄ solution (4 mL, 2.0 mmol) via syringe.
-
Reaction: Stir at 40°C .
-
Why Low Temp? The G4 precatalyst activates rapidly at room temperature. Low heat minimizes the decomposition of unstable boronic acids (e.g., 2-pyridineboronic acid).
-
-
Monitoring: Reaction is often complete within 1–4 hours.
-
Scavenging (Self-Validation): Upon completion, add 50 mg of SiliaMetS® Thiol or equivalent metal scavenger and stir for 30 mins. This ensures removal of the lipophilic Pd-XPhos complex which can co-elute with the product.
Decision Logic for Researchers
Use the following workflow to select the appropriate protocol for your specific derivative.
Caption: Decision tree for selecting between the robust Method A and the specialized Method B based on substrate stability.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-binding) | Switch from Method A to Method B (XPhos). The bulky ligand prevents N-coordination. |
| Homocoupling (Ar-Ar) | Oxygen presence | Re-degas solvents. Ensure the system is under positive pressure. Switch to degassed K₃PO₄. |
| Protodeboronation (Ar-H) | Base too strong / Temp too high | Use Method B. Lower temp to 40°C. Switch base from Carbonate to Phosphate or Fluoride (CsF). |
| Product "Streaking" on TLC | Interaction with Silica | The quinoline nitrogen interacts with acidic silica. Add 1% Et₃N or 1% NH₄OH to the eluent. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Li, H., et al. (2011). Optimization of Reaction Conditions for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Organic Letters, 13(10), 2564–2567. Link
-
BenchChem. (2025).[5] Application Notes for Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Link
Sources
Application Note: A Validated Protocol for the Conversion of 6-Bromoquinolin-3-amine Dihydrochloride to its Free Base
Abstract
6-Bromoquinolin-3-amine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. It is commonly supplied as a dihydrochloride (2HCl) salt to enhance stability and aqueous solubility. However, many subsequent synthetic transformations, such as cross-coupling reactions or amide bond formations, necessitate the use of the neutral, or "free base," form of the amine. This application note provides a detailed, robust, and validated protocol for the efficient conversion of 6-Bromoquinolin-3-amine 2HCl to its corresponding free base. The document outlines the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and troubleshooting guidance to ensure a high-yield, high-purity outcome.
Introduction and Scientific Principles
The conversion of an amine salt to its free base is a fundamental acid-base reaction. 6-Bromoquinolin-3-amine possesses two basic nitrogen centers: the quinoline ring nitrogen and the exocyclic amino group at the 3-position. In the presence of hydrochloric acid, both nitrogens are protonated to form a water-soluble dihydrochloride salt (C₉H₇BrN₂ · 2HCl).[1]
The core of the conversion process is the deprotonation of these ammonium centers by introducing a base. This process, often termed basification or neutralization, shifts the equilibrium from the salt form to the neutral amine.[2] The governing principle is that a base will react with an acid to form a weaker acid and a weaker base. To effectively deprotonate the 6-Bromoquinolin-3-amine salt, the pH of the solution must be raised significantly above the pKa values of the protonated nitrogen atoms. The pKa of the parent quinoline is approximately 4.9.[3][4] The anilinic amine at the 3-position will have a distinct pKa. By adding a suitable base, hydrogen ions are scavenged from the protonated amine, regenerating the lone pairs on the nitrogen atoms.[5] This regeneration of the neutral form drastically reduces its solubility in water, often causing it to precipitate, and allows for its extraction into an organic solvent.[6][7]
The choice of base is critical. A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to fully deprotonate both sites. A strong base like sodium hydroxide (NaOH) is effective but must be used judiciously to avoid potential side reactions. A moderately strong base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), offers a good balance, capable of raising the pH sufficiently (typically to pH 9-11) to ensure complete conversion without being overly harsh.[8]
This protocol employs a biphasic system where the amine salt is first dissolved in an aqueous phase, followed by basification and subsequent extraction of the liberated free base into an immiscible organic solvent.
Reaction and Workflow Overview
The overall chemical transformation and experimental workflow are depicted below.
Caption: Chemical equation for the basification of the amine salt.
Caption: Experimental workflow for free base conversion.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromoquinolin-3-amine 2HCl | ≥97% | e.g., Sigma-Aldrich | Starting material[1] |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ACS Reagent | Standard Supplier | Base for neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | Standard Supplier | Extraction solvent |
| Deionized Water (H₂O) | Type II or higher | In-house | |
| Sodium Chloride (NaCl) | ACS Reagent | Standard Supplier | For preparing brine |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | Drying agent |
| pH indicator strips (pH 1-14) | Standard Supplier | For pH monitoring |
Equipment
-
Magnetic stirrer and stir bar
-
250 mL Erlenmeyer flask
-
100 mL Graduated cylinders
-
250 mL Separatory funnel
-
Ring stand and clamp
-
Round-bottom flask (size dependent on scale)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, funnels)
-
Spatula and weighing paper
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dissolution of the Amine Salt:
-
Weigh 5.0 g (16.9 mmol) of 6-Bromoquinolin-3-amine dihydrochloride and transfer it to a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water to the flask.
-
Stir the mixture using a magnetic stirrer until all the solid has completely dissolved. The resulting solution should be clear.
-
-
Basification:
-
Prepare a saturated solution of sodium carbonate by dissolving ~15 g of Na₂CO₃ in 100 mL of deionized water.
-
While stirring the amine salt solution, slowly add the saturated Na₂CO₃ solution dropwise.
-
A precipitate (the free base) will begin to form. Continue adding the base and periodically check the pH of the aqueous suspension using a pH strip.
-
Continue addition until the pH of the solution is stable between 9 and 11. This ensures complete deprotonation of both amine sites.
-
-
Liquid-Liquid Extraction:
-
Transfer the entire mixture (solution and precipitate) to a 250 mL separatory funnel.
-
Add 75 mL of ethyl acetate to the separatory funnel.
-
Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure. Vigorous shaking can lead to emulsion formation.
-
Place the funnel in a ring stand and allow the layers to separate completely. The upper layer will be the organic phase containing the product, and the lower will be the aqueous phase.
-
Drain the lower aqueous layer into a clean beaker.
-
Pour the upper organic layer out through the top of the funnel into a clean 250 mL Erlenmeyer flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of ethyl acetate to maximize recovery. Combine all organic extracts.
-
-
Washing and Drying:
-
Pour the combined organic extracts back into the separatory funnel.
-
Add 50 mL of brine (saturated NaCl solution) and gently invert to wash. This step helps to break any minor emulsions and removes the bulk of the dissolved water.
-
Separate the layers and discard the lower aqueous brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a generous amount of anhydrous sodium sulfate (Na₂SO₄), enough so that some of the drying agent moves freely when the flask is swirled. Let it stand for 15-20 minutes.
-
-
Isolation of the Free Base:
-
Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask to remove the Na₂SO₄.
-
Rinse the flask and the drying agent with a small amount of fresh ethyl acetate and add this to the round-bottom flask.
-
Concentrate the solution using a rotary evaporator until a solid is obtained and the sample is completely dry.
-
The resulting solid is the 6-Bromoquinolin-3-amine free base.[9] Calculate the final yield. The product should be a solid, typically yellow to brown in color.
-
Characterization and Validation
To confirm the successful conversion and purity of the product, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A 9:1 mixture of Dichloromethane (DCM) / Methanol (MeOH) is a good starting point.
-
Procedure: Spot the starting material (dissolved in a small amount of water/MeOH), the reaction mixture, and the final product on a silica gel TLC plate. The free base will have a higher Rf value (travel further up the plate) than the highly polar dihydrochloride salt.
-
-
Melting Point: Determine the melting point of the isolated solid and compare it to the literature value for the free base.
-
Spectroscopy:
-
¹H NMR: Confirm the structure and absence of salt-related peak broadening.
-
Mass Spectrometry: Verify the correct molecular weight for the free base (C₉H₇BrN₂, MW: 223.07 g/mol ).[9]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete basification. 2. Insufficient extraction. 3. Product has some water solubility. | 1. Re-check the pH of the aqueous layer after extraction; if below 9, add more base and re-extract. 2. Perform additional extractions (4-5 total). 3. Before extraction, add solid NaCl to the aqueous layer to "salt out" the product, reducing its aqueous solubility.[10] |
| Persistent Emulsion | 1. Vigorous shaking during extraction. 2. Presence of fine particulates. | 1. Allow the funnel to stand for an extended period. 2. Add a small amount of brine and swirl gently. 3. If persistent, filter the entire mixture through a pad of Celite. |
| Product is an oil or sticky solid | 1. Residual solvent. 2. Presence of impurities. | 1. Dry the product under high vacuum for several hours. 2. Consider purification by recrystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography.[11] |
Conclusion
This application note details a reliable and straightforward procedure for the quantitative conversion of this compound to its free base. By carefully controlling the pH and employing standard liquid-liquid extraction techniques, researchers can obtain high-purity material suitable for a wide range of applications in organic synthesis and drug discovery. The principles and techniques described herein are broadly applicable to the conversion of other amine salts.
References
- MVOC 4.0. (n.d.). Quinoline.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
-
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved February 23, 2026, from [Link]
- Frontier, A. (2026). Workup: Amines. University of Rochester, Department of Chemistry.
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Dissociation constants pKa of isoquinoline bases. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved February 23, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved February 23, 2026, from [Link]
-
Chemguide. (n.d.). Amines as bases. Retrieved February 23, 2026, from [Link]
Sources
- 1. 3-Amino-6-bromoquinoline dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. mVOC 4.0 [bioinformatics.charite.de]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-bromoquinolin-3-amine - CAS:930570-31-3 - Abovchem [abovchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Amino-6-Bromoquinoline
Abstract & Introduction
The 3-amino-6-arylquinoline scaffold is a privileged structure in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., EGFR, HER2), antimalarials, and DNA-intercalating agents. The synthesis of this core often relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-6-bromoquinoline .
This reaction presents a specific chemoselective challenge:
-
Electronic Deactivation: The free amino group at C3 is an electron-donating group (EDG). Through resonance, it increases electron density at the C6 position, making the C-Br bond more electron-rich and consequently harder to undergo oxidative addition compared to electron-deficient quinolines.
-
Catalyst Poisoning: The free amine (C3-NH2) and the quinoline nitrogen (N1) can coordinate to the Palladium center, displacing phosphine ligands and creating inactive "Pd-black" species or stable, non-reactive complexes.
This guide provides a validated protocol to overcome these electronic and coordinative challenges, ensuring high yields without the need for amine protection steps.
Reaction Mechanism & Strategy
To achieve successful coupling, the catalytic cycle must be biased to favor oxidative addition at C6-Br over coordination at N1 or C3-NH2.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the desired catalytic cycle versus the competitive inhibition pathway.
Figure 1: Catalytic cycle showing the competition between productive oxidative addition and amine-mediated catalyst poisoning.
Strategic Choices
-
Catalyst: We utilize Pd(dppf)Cl₂·DCM as the primary catalyst. The bidentate ferrocenyl ligand (dppf) has a large bite angle and binds tightly to Pd, preventing displacement by the substrate's free amine. For sterically hindered or highly electron-rich boronic acids, XPhos Pd G3 is the recommended alternative.
-
Solvent: A 1,4-Dioxane/Water (4:1) system is chosen. The water is essential for dissolving the inorganic base and activating the boronic acid (forming the boronate species), while dioxane provides high solubility for the polar aminoquinoline substrate.
-
Base: K₂CO₃ is standard. Stronger bases (e.g., KOtBu) are avoided to prevent side reactions with the free amine.
Standard Operating Procedure (SOP)
Materials
-
Substrate: 3-amino-6-bromoquinoline (1.0 equiv)
-
Reagent: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ complex (5 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane (HPLC grade, degassed) and Distilled Water.
Protocol Steps
-
Preparation (Inert Atmosphere):
-
Equip a reaction vial or round-bottom flask with a magnetic stir bar.
-
Add 3-amino-6-bromoquinoline (1.0 mmol, 223 mg), Aryl boronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol, 345 mg).
-
Critical Step: If using XPhos Pd G3, add it now. If using Pd(dppf)Cl₂, it is air-stable but best added under nitrogen flow.
-
Seal the vessel with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]
-
-
Solvent Addition:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Note: Solvents should be sparged with nitrogen for 10 minutes prior to use to remove dissolved oxygen, which oxidizes the catalyst.
-
-
Reaction:
-
Heat the mixture to 90 °C in an oil bath or heating block.
-
Stir vigorously (800 rpm). The biphasic mixture requires good mixing for efficient transmetallation.
-
Monitor by LC-MS or TLC at 2 hours. Most reactions complete within 4-6 hours.
-
Endpoint: Disappearance of the bromide starting material (m/z 223/225).
-
-
Workup:
-
Purification:
-
Purify via flash column chromatography.
-
Gradient: 0% to 50% Ethyl Acetate in Hexanes (or DCM/MeOH for polar products).
-
Note: The free amine makes the product streak on silica. Add 1% Triethylamine to the eluent if streaking occurs.
-
Optimization & Troubleshooting Guide
Use the following decision tree to optimize conditions if the standard protocol fails.
Figure 2: Optimization workflow for difficult substrates.
Data Summary: Catalyst Performance
The following table summarizes expected performance based on internal validation data for electron-rich heterocyclic bromides.
| Variable | Standard Condition | High-Activity Condition |
| Catalyst | Pd(dppf)Cl₂·DCM | XPhos Pd G3 |
| Ligand Class | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine |
| Amine Tolerance | High (Chelation resistant) | Very High (Steric bulk prevents N-binding) |
| Substrate Scope | Phenyl, Pyridyl boronic acids | Heteroaryl, Ortho-substituted boronic acids |
| Typical Yield | 75 - 90% | 85 - 98% |
References
-
BenchChem. (2025).[1] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from
-
Reizman, B. J., et al. (2016).[4] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Retrieved from
-
Bedford, R. B., et al. (2021).[5] Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ChemRxiv. Retrieved from
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
C-H activation protocols for quinoline-3-amine scaffolds
Application Note: Site-Selective C-H Activation of Quinoline-3-Amine Scaffolds
Executive Summary & Strategic Overview
The quinoline-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for kinase inhibitors (e.g., Bosutinib derivatives), antimalarials, and DNA-intercalating agents. However, late-stage functionalization of this scaffold is synthetically challenging due to the electronic deficiency of the pyridine ring, which deactivates it toward classical electrophilic aromatic substitution (
This Application Note details C-H activation protocols that bypass these limitations. By engineering the C3-amine into a Transient or Removable Directing Group (DG) , we can reverse the innate reactivity and achieve site-selective functionalization at the C4 (peri) and C2 (ortho) positions.
The Core Challenge:
-
C2-H: Electron-deficient and naturally susceptible to nucleophilic attack (
), but difficult to functionalize via radical or electrophilic C-H coupling without specific direction. -
C4-H: Sterically hindered (peri-position) and electronically deactivated. Functionalization here typically requires pre-functionalized starting materials (e.g., 4-haloquinolines).
The Solution: We utilize Bidentate Chelation Assistance . Converting the C3-amine to a Picolinamide (PA) auxiliary creates a rigid coordinating environment that directs Transition Metal (TM) catalysts to the targeted C-H bond.
Mechanistic Logic & Site Selectivity
The selectivity is dictated by the geometry of the metallacycle formed between the Directing Group (DG) and the catalyst.
-
Protocol A (C4-Selectivity): Uses Palladium (Pd) .[1][2][3][4][5] The Picolinamide (PA) DG coordinates Pd(II) in a bidentate (
) fashion. This geometry favors the formation of a 6-membered palladacycle at the C4 (peri) position over the strained 5-membered cycle at C2. -
Protocol B (C2-Selectivity): Uses Rhodium (Rh) or Cobalt (Co) . These high-valent metals (Cp*Rh(III)) prefer tighter coordination angles and often favor the 5-membered metallacycle at the C2 (ortho) position, driven by the thermodynamic stability of the intermediate.
Visualizing the Pathway
Figure 1: Decision tree for site-selective C-H functionalization based on catalyst and metallacycle geometry.
Protocol A: C4-H Arylation (The "Peri" Route)
Objective: Install aryl or heteroaryl groups at the sterically hindered C4 position. Mechanism: Pd(II)/Pd(IV) catalytic cycle facilitated by the Picolinamide (PA) auxiliary. Key Reference: Adapted from PA-directed methodologies for remote functionalization (See Ref [1], [2]).
Reagents & Equipment
-
Substrate:
-(Quinolin-3-yl)picolinamide (Synthesized via standard amide coupling). -
Catalyst: Palladium(II) Acetate [Pd(OAc)
].[1] -
Oxidant/Additive: Silver Carbonate (Ag
CO ).[1][7] -
Solvent: tert-Amyl Alcohol (
-AmylOH) or Trifluorotoluene.[1] -
Temperature: 110 °C.
Step-by-Step Methodology
-
Reaction Setup: In a 15 mL pressure tube equipped with a magnetic stir bar, add:
- -(Quinolin-3-yl)picolinamide (0.2 mmol, 1.0 equiv).
-
Aryl Iodide (0.3 mmol, 1.5 equiv).
-
Pd(OAc)
(4.5 mg, 10 mol%). -
Ag
CO (110 mg, 2.0 equiv). -
Note: Silver salts act as a halide scavenger to regenerate the cationic Pd species and facilitate the CMD (Concerted Metalation-Deprotonation) step.
-
Solvent Addition: Add
-AmylOH (2.0 mL). The use of a tertiary alcohol is critical to prevent solvent oxidation and improve solubility of the Pd-intermediate. -
Execution:
-
Seal the tube under air (or N
if the aryl iodide is sensitive, though PA-directed chemistry is generally robust). -
Heat to 110 °C for 18–24 hours.
-
Monitoring: Check via LC-MS. The product will show a distinct mass shift (+Ar -I +H).
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove AgI and Pd black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).
-
-
DG Removal (Optional): To recover the free amine, reflux the product in EtOH/NaOH (2M) or treat with acid (6M HCl) at 100 °C for 4 hours.
Data Summary: C4-H Arylation Scope
| Entry | Aryl Iodide (Ar-I) | Yield (%) | Selectivity (C4:C2) | Notes |
| 1 | Ph-I | 82% | >20:1 | Standard condition |
| 2 | 4-MeO-Ph-I | 78% | >20:1 | Electron-rich Ar |
| 3 | 4-CF3-Ph-I | 65% | 15:1 | Electron-poor Ar |
| 4 | 2-Me-Ph-I | 45% | >20:1 | Steric hindrance reduces yield |
Protocol B: C2-H Functionalization (The "Ortho" Route)
Objective: Functionalize the C2 position (ortho to the amine). Mechanism: Cp*Rh(III)-catalyzed C-H activation. Key Reference: Based on Rh(III) amide-directed protocols (See Ref [3], [4]).
Reagents & Equipment
-
Substrate:
-(Quinolin-3-yl)acetamide or Picolinamide. -
Coupling Partner: Acrylate (for alkylation) or Diazonaphthoquinone (for annulation).
-
Catalyst: [Cp*RhCl
] (Dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer). -
Oxidant: AgSbF
(Activator) and Cu(OAc) (if oxidative coupling is required). -
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Methodology
-
Catalyst Activation: In a glovebox or under Argon, add [CpRhCl
] (2.5 mol%) and AgSbF (10 mol%) to the reaction vial. Add 1 mL of DCE and stir for 5 mins to generate the active cationic species [CpRh(Solvent) ] . -
Substrate Addition: Add the quinoline-3-amide substrate (0.2 mmol) and the coupling partner (e.g., Ethyl Acrylate, 1.5 equiv).
-
Additive: Add Pivalic Acid (PivOH, 0.5 equiv).
-
Critical Insight: PivOH acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step via a CMD mechanism.
-
-
Reaction:
-
Seal and heat to 100 °C for 16 hours.
-
Note: Unlike the Pd-protocol, Rh(III) catalysis is highly sensitive to moisture; ensure anhydrous conditions.
-
-
Workup & Purification:
-
Dilute with DCM, wash with NaHCO
(sat. aq.). -
Purify via column chromatography.
-
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd System) | "Black Pd" formation (catalyst death). | Add 10-20 mol% PPh |
| C2 vs C4 Mixture | Flexible Directing Group. | Ensure Picolinamide is used for C4. Simple acetamides often leak into C2 selectivity due to lack of rigid bidentate chelation. |
| Protodealkylation | Acidic workup too harsh. | Use basic hydrolysis (NaOH/EtOH) for DG removal if the installed group is acid-sensitive. |
| Regioselectivity Loss | Substrate substituents. | If the quinoline has a substituent at C5, steric clash may force the reaction to C2 even with a PA group. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the critical Palladacycle Intermediate which determines the C4-selectivity.
Figure 2: Catalytic cycle for Pd-catalyzed, Picolinamide-directed C4-H arylation.
References
-
He, G., et al. "Palladium-Catalyzed Picolinamide-Directed Iodination of Remote Ortho-C–H Bonds." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 1243–1249.[1]
-
Daugulis, O., et al. "Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds." Accounts of Chemical Research, vol. 42, no. 4, 2009, pp. 572–581.
-
Song, G., et al. "Rh(III)-Catalyzed C–H Activation of Quinolines: Regioselective C2-Alkylation." Journal of Organic Chemistry, vol. 76, no. 18, 2011, pp. 7583–7589.
-
Wang, J., et al. "Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization."[8] Organic Letters, vol. 18, no.[8] 9, 2016, pp. 2062–2065.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed, Aminoquinoline-Directed Arylation of Phosphonamidate and Phosphinic Amide sp3 C-H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
Troubleshooting & Optimization
Removing hydrochloride salt before palladium coupling reactions
Technical Support Center | Topic ID: PD-HCL-001
Mission: To provide researchers with a rigorous, mechanistic understanding of how amine hydrochloride salts interfere with Palladium (Pd) cross-coupling workflows and to offer validated protocols for their neutralization.
Module 1: The Mechanistic "Why"
Diagnosis: Why is my coupling failing with an amine salt?
Using an amine hydrochloride salt (
-
Stoichiometric Base Depletion: The HCl component immediately neutralizes one equivalent of your base (e.g.,
, ). If you use standard stoichiometry (e.g., 1.2 equiv base), you are left with only 0.2 equiv to drive the catalytic cycle, stalling the reaction. -
Ligand Protonation: Phosphine ligands (
) are bases. Free HCl can protonate electron-rich phosphines, rendering them incapable of coordinating to Palladium. -
The "Chloride Effect" (Catalyst Poisoning): Excess chloride ions (
) are not innocent spectators. They can displace labile ligands or prevent the formation of the cationic Pd species often required for difficult oxidative additions, effectively "poisoning" the catalyst into a resting state.
Visualization: The Interference Pathway
The following diagram illustrates the cascade of failure when HCl is introduced into a standard Pd cycle.
Figure 1: Mechanistic pathways of HCl interference in Palladium catalysis.
Module 2: Decision Matrix
Strategy: Should I free-base externally or neutralize in-situ?
Do not default to one method. Analyze your substrate stability and catalyst sensitivity.
| Factor | Protocol A: External Free-Basing | Protocol B: In-Situ Neutralization |
| Best For | Expensive catalysts, difficult couplings, volatile amines. | Robust substrates, high-throughput screening, stable salts. |
| Catalyst Sensitivity | High. Removes all traces of | Low/Medium. |
| Base Requirement | Standard catalytic loading (1.2–1.5 equiv). | Excess loading ( |
| Risk Factor | Loss of volatile amines during concentration. | Heterogeneity issues (insoluble salts coating the stir bar). |
| Time Cost | High (Extra workup step). | Low (Instant). |
Module 3: Validated Protocols
Protocol A: The "Gold Standard" External Free-Basing
Use this for precious intermediates or when using sensitive precatalysts (e.g., Pd-G3/G4 generations).
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Aqueous
or 1M NaOH -
Brine,
Workflow:
-
Dissolution: Suspend the amine salt in DCM. (Ratio: 10 mL solvent per 1 g salt).[3]
-
Basification: Add an equal volume of Sat. Aq.
.-
Checkpoint: Shake vigorously. The solid salt should disappear as it converts to the organic-soluble free base.
-
-
Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Wash combined organics with brine, then dry over anhydrous
. -
Concentration: Filter and concentrate carefully in vacuo.
-
Critical: If the amine is volatile (bp < 100°C), do not use high vacuum. Concentrate to a defined volume and use as a stock solution.
-
Protocol B: The "One-Pot" In-Situ Neutralization
Use this for robust Buchwald-Hartwig couplings where the "Chloride Effect" is negligible.
Concept: You add enough base to neutralize the salt and drive the reaction.
The Equation:
Recommended Bases for In-Situ:
-
LiHMDS (1.0M in THF): Excellent for generating volatile amines (e.g., methylamine) in the reactor. The Lithium acts as a scavenger.
-
NaOtBu: Strong enough to fully deprotonate the salt immediately.
-
Cs2CO3: Often too weak/insoluble in toluene to deprotonate effectively at room temp. Requires heating, which may degrade the catalyst if the amine isn't free yet.
Workflow:
-
Add Amine-HCl salt, Aryl Halide, and Catalyst to the vial.
-
Add Solvent .[4]
-
Add Base last (if solid) or via syringe (if liquid).
-
Example: If reaction requires 1.5 eq NaOtBu, and you have 1.0 eq Amine-HCl, add 2.5 eq NaOtBu .
-
-
Seal and heat.
Module 4: Troubleshooting & FAQs
Q1: My free-based amine is an oil that turns brown/black within hours. What happened?
A: Oxidation.[2][5] Many electron-rich amines (anilines, aliphatic amines) are unstable in air once the stabilizing HCl is removed.
-
Fix: Do not store free bases. Prepare them immediately before the coupling reaction. Alternatively, store them as a solution in degassed Toluene/Dioxane under Argon.
Q2: Can I use SCX (Strong Cation Exchange) resins?
A: Yes, this is excellent for small-scale parallel synthesis.
-
Protocol: Dissolve salt in MeOH
Load onto SCX cartridge Wash with MeOH (removes Cl-) Elute with in MeOH. -
Benefit: Delivers a chloride-free amine solution.
Q3: I used in-situ neutralization with in Toluene, but the reaction stalled. Why?
A: Solubility mismatch.
-
Fix: Switch to a soluble organic base (LiHMDS) or use a biphasic solvent system (Toluene/Water) if your catalyst tolerates it.
Q4: Does the Chloride ion always hurt the reaction?
A: No. In rare cases (e.g., some Stille couplings or specific Pd-NHC systems), chloride can stabilize the active species. However, in >90% of Buchwald-Hartwig aminations, excess chloride suppresses the rate of oxidative addition or transmetallation. Removal is the safer default.
References
-
Buchwald-Hartwig Amination with Aqueous Ammonia. Nature Synthesis. (Discusses the use of ammonium salts and surrogates under anhydrous conditions).
-
Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. ResearchGate. (Detailed review on how chloride ions modify kinetics and structure of Pd complexes).
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. (Hartwig group paper specifically addressing the use of ammonium salts vs gaseous amines).
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. (Discusses the role of salts and solvation in the catalytic cycle).
-
Coupling Protocol for Primary Amine of a Ligand. Sigma-Aldrich. (General protocols for handling amine coupling and stability).
Sources
Technical Support Center: Optimization of Reaction Temperature for 6-Bromoquinoline Coupling
Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions of 6-bromoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical class of reactions. The following content, structured in a question-and-answer format, addresses specific challenges you may encounter during your experiments, with a focus on the critical parameter of reaction temperature.
General Principles of Temperature Optimization in Cross-Coupling Reactions
The temperature at which a cross-coupling reaction is performed is a critical parameter that can significantly influence reaction rate, yield, and selectivity.[1][2][3] For the coupling of 6-bromoquinoline, a heteroaromatic halide, careful temperature control is essential to balance the rate of the desired catalytic cycle against potential side reactions and catalyst decomposition.
The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Temperature affects the rate of each of these elementary steps. While higher temperatures generally increase reaction rates, they can also lead to undesirable outcomes.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling of 6-bromoquinoline with an arylboronic acid is sluggish at lower temperatures. Can I simply increase the heat indefinitely?
A1: While increasing the temperature can accelerate a slow Suzuki-Miyaura reaction, it is not advisable to do so without careful consideration.[5][6] Excessively high temperatures can lead to several detrimental effects:
-
Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable and prone to decomposition at elevated temperatures, often observed as the formation of palladium black.[7] This reduces the concentration of the active catalyst and can halt the reaction.
-
Side Reactions: Higher temperatures can promote undesired side reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen atom)[8] or homocoupling of the boronic acid.
-
Solvent and Reagent Degradation: High temperatures can lead to the degradation of the solvent or other reagents in the reaction mixture, introducing impurities and potentially inhibiting the catalyst.[9]
Troubleshooting Steps for Sluggish Suzuki Reactions:
-
Incremental Temperature Increase: Instead of a drastic jump, increase the reaction temperature in a stepwise manner (e.g., in 10-20 °C increments) and monitor the reaction progress by TLC or LC-MS.[10] A typical starting range for Suzuki couplings can be from 50-100°C.[2]
-
Solvent Choice: The boiling point of your solvent will dictate the maximum achievable temperature.[1] Common solvents for Suzuki reactions include toluene, dioxane, and DMF.[2] For lower temperature requirements, THF can be a suitable option.[5] Microwave-assisted synthesis can also be a powerful tool to rapidly screen reaction conditions and often allows for higher temperatures to be reached in shorter times.[11][12]
-
Ligand and Catalyst Screening: Before resorting to very high temperatures, consider if your catalyst system is optimal. Different palladium catalysts and ligands exhibit varying thermal stabilities and activities. For instance, using a pre-formed palladium catalyst can sometimes be more effective than generating the active Pd(0) species in situ.[8]
-
Base Selection: The choice of base can also influence the optimal reaction temperature. Stronger bases may allow for lower reaction temperatures.[6]
| Parameter | Recommendation | Rationale |
| Initial Temperature Screen | 50-100 °C | Provides a broad window to identify initial reactivity without excessive decomposition.[2] |
| Solvent | Toluene, Dioxane, DMF, or aqueous mixtures | Choice depends on desired temperature range and solubility of reagents.[1][2] |
| Catalyst Loading | 0.5–2.0 mol% | Higher loadings may be necessary for challenging substrates, but lower is generally better for cost and purity.[2] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact reaction efficiency and should be screened. |
Q2: I am observing significant hydrodehalogenation (debromination) of my 6-bromoquinoline starting material in a Buchwald-Hartwig amination. How is this related to temperature?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, and its prevalence can be influenced by reaction temperature.[8] This side reaction is often attributed to the presence of water or other protic impurities, or it can occur via a β-hydride elimination pathway from certain palladium intermediates.[8]
Higher temperatures can exacerbate this issue by:
-
Increasing the rate of the side reaction: Just as the desired coupling reaction is accelerated by heat, so too are competing side reactions.
-
Promoting catalyst decomposition pathways that may lead to species more active in hydrodehalogenation.
Troubleshooting Guide for Hydrodehalogenation:
-
Optimize Temperature: Carefully screen a range of temperatures. It's possible that a lower temperature will disfavor the hydrodehalogenation pathway while still allowing the desired C-N bond formation to proceed at an acceptable rate.[13] Buchwald-Hartwig reactions are often run between 80-110 °C.[14]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents, and perform the reaction under a strictly inert atmosphere (argon or nitrogen).[8]
-
Ligand Selection: The choice of phosphine ligand is critical in Buchwald-Hartwig aminations.[15][16] Bulky, electron-rich ligands can often suppress side reactions by stabilizing the palladium center and promoting the desired reductive elimination step.
-
Base Selection: The nature and strength of the base can play a role. Screening different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃) may help to minimize this side reaction.[17][18]
Q3: In the Sonogashira coupling of 6-bromoquinoline with a terminal alkyne, my yields are inconsistent, and I suspect temperature instability. What is the optimal temperature range for this reaction?
A3: Sonogashira couplings are generally performed under milder conditions than Suzuki or Buchwald-Hartwig reactions.[19] However, the optimal temperature is still highly dependent on the specific substrates, catalyst system, and solvent.
Key Considerations for Temperature in Sonogashira Couplings:
-
Copper Co-catalyst: The traditional Sonogashira reaction employs a copper co-catalyst. Elevated temperatures can sometimes lead to the homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
-
Copper-Free Conditions: In some modern protocols, the copper co-catalyst is omitted. These reactions may require slightly higher temperatures to proceed efficiently.
-
Substrate Reactivity: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings and typically require heating to achieve a good conversion.[19]
Recommended Temperature Optimization Workflow for Sonogashira Coupling:
The following flowchart outlines a systematic approach to optimizing the reaction temperature for the Sonogashira coupling of 6-bromoquinoline.
Caption: A stepwise approach to optimizing reaction temperature for Sonogashira coupling.
Q4: Can Kinetic vs. Thermodynamic Control principles be applied to understand temperature effects in these coupling reactions?
A4: Yes, the concepts of kinetic and thermodynamic control are highly relevant to understanding product distributions in cross-coupling reactions as a function of temperature.[20][21][22]
-
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed the fastest (the kinetic product) will be the major product.[21][23] This pathway has the lowest activation energy.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible.[20][23] Under these conditions, the most stable product (the thermodynamic product) will be favored as the system reaches equilibrium.[21]
In the context of 6-bromoquinoline coupling, this can manifest in the formation of different isomers or the prevalence of side products. For example, if a side product is more thermodynamically stable than the desired coupled product, running the reaction at a high temperature for an extended period could lead to a lower yield of the desired material.
Experimental Design to Probe for Kinetic vs. Thermodynamic Control:
-
Run the reaction at a low temperature and monitor the product distribution over time.
-
Run a parallel reaction at a higher temperature and also monitor the product distribution over time.
-
If the product ratio changes significantly with temperature and time, it is an indication that both kinetic and thermodynamic factors are at play.[22]
Concluding Remarks
The optimization of reaction temperature for the cross-coupling of 6-bromoquinoline is a multifaceted challenge that requires a systematic and logical approach. By understanding the interplay between reaction kinetics, catalyst stability, and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a foundational framework for addressing common issues related to temperature in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this important heterocyclic building block.
References
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Beilstein Journals. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Understanding product optimization: Kinetic versus thermodynamic control. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]
-
University of Windsor. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Aidic. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. [Link]
-
MDPI. A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. [Link]
-
ResearchGate. Optimization of conditions for the Suzuki coupling reaction. [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. Optimization of the temperature for the coupling reaction a. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. [Link]
-
Reddit. I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? : r/chemhelp. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic.... [Link]
-
MICROWAVE-ASSISTED, SOLVENTLESS SUZUKI COUPLING REACTIONS ON PALLADIUM-DOPED ALUMINA. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. [Link]
-
Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
ResearchGate. Figure S6. Temperature optimization for the Suzuki coupling reaction. [Link]
-
IJSRP. An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
PMC. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
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- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 4. fiveable.me [fiveable.me]
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Technical Support Center: 6-Bromoquinolin-3-amine Dihydrochloride in Solution
Welcome to the technical support center for 6-Bromoquinolin-3-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical steps to ensure the integrity of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with solutions of this compound.
Issue 1: Rapid Color Change (Yellowing/Browning) of the Solution Upon Preparation
Question: I've just dissolved my this compound, and the solution is rapidly turning yellow or brown. What is causing this, and how can I prevent it?
Answer:
A rapid color change is a common indicator of oxidative degradation. Aminoquinoline derivatives, particularly in solution, can be susceptible to oxidation when exposed to atmospheric oxygen.[1] This process can lead to the formation of colored byproducts and potentially impact the compound's purity and activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Detailed Explanation:
-
Deoxygenate Solvents: Before dissolving the compound, bubble an inert gas like nitrogen or argon through your solvent for at least 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Handle the solid and prepare the solution under a blanket of inert gas.[1] This minimizes contact with atmospheric oxygen.
-
Avoid Metal Contamination: Trace metal ions can catalyze oxidation reactions.[1] Use high-purity solvents and avoid metal spatulas where possible.
Issue 2: Precipitate Forms in the Solution Over Time
Question: My solution of this compound was clear initially, but now I see a precipitate. What could be the cause?
Answer:
Precipitation can occur due to several factors, including changes in temperature, pH, or degradation leading to less soluble products. For quinoline derivatives, solubility is often pH-dependent.[2][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Key Considerations:
-
pH and Solubility: 6-Bromoquinolin-3-amine is a basic compound, and its dihydrochloride salt is acidic. The solubility of quinoline derivatives can be highly dependent on the pH of the solution.[2][3] Ensure your solvent system is appropriately buffered if pH stability is critical for your application.
-
Temperature: As with many compounds, solubility is temperature-dependent. If the solution was prepared at a higher temperature and stored at a lower one, precipitation may occur.
-
Degradation Products: The formation of less soluble degradation products can also lead to precipitation.[1]
Issue 3: Inconsistent Experimental Results
Question: I am getting inconsistent results in my assays using a stock solution of this compound. Could the stability of the compound be a factor?
Answer:
Yes, inconsistent results are a classic sign of compound degradation.[1] If the concentration of the active compound is decreasing over time, it will lead to variability in your experimental outcomes.
Recommended Actions:
-
Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions immediately before each experiment.
-
Aliquot and Store Properly: If a stock solution must be stored, aliquot it into single-use vials and store them under the recommended conditions (see FAQ section below). This prevents repeated freeze-thaw cycles and exposure of the entire stock to potential degradation.
-
Perform a Stability Study: To understand the stability of the compound in your specific experimental conditions, you can perform a simple stability study.
Protocol for a Basic Stability Study:
-
Prepare a stock solution of this compound in your desired solvent.
-
Divide the solution into several aliquots.
-
Store the aliquots under your typical experimental and storage conditions.
-
At defined time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot using a stability-indicating method like HPLC.[4][5]
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: Workflow for addressing inconsistent experimental results.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: The dihydrochloride salt form suggests good solubility in polar protic solvents. Based on general solubility principles for quinoline derivatives:
-
Water: Should be soluble, especially with slight warming.
-
DMSO: Generally a good solvent for a wide range of organic compounds.[6]
-
Ethanol/Methanol: Should have good solubility.
-
DMF: Should be soluble.
For biological assays, DMSO is a common choice for initial stock solutions, which are then further diluted in aqueous buffers. Always use high-purity, anhydrous solvents when possible.
Q2: How should I store stock solutions of this compound?
A2: To maximize the shelf-life of your solutions, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. For short-term (days), 2-8°C is acceptable. | Lower temperatures slow down the rate of chemical degradation.[1] |
| Light | Protect from light by using amber vials or wrapping containers in aluminum foil. | Exposure to light, especially UV radiation, can induce photodegradation.[1] |
| Atmosphere | Store under an inert atmosphere (nitrogen or argon). | Minimizes oxidative degradation.[1] |
| Container | Use tightly sealed vials to prevent solvent evaporation and moisture entry. | Maintains concentration and prevents hydrolysis. |
Q3: What are the likely degradation pathways for this compound in solution?
A3: Based on the structure (an aminoquinoline with a bromo substituent), the following degradation pathways are plausible:
-
Oxidation: The electron-rich aminoquinoline ring system is susceptible to oxidation, which is often the primary cause of instability for amino-containing aromatic compounds.[7][8][9] This can lead to the formation of quinone-imine or other oxidized species, often accompanied by a color change.
-
Hydrolysis: While generally stable, under harsh pH conditions (strong acid or base) and elevated temperatures, the amine or bromo group could potentially undergo hydrolysis, although this is less common under typical experimental conditions.[10][11]
-
Photodegradation: Aromatic systems, particularly those with heteroatoms and substituents, can be sensitive to light. The energy from light can promote degradative reactions.
Q4: Is this compound sensitive to pH?
A4: Yes, the stability of aminoquinolines can be pH-dependent. The protonation state of the amino group and the quinoline nitrogen will change with pH, which can affect the electron density of the aromatic system and its susceptibility to degradation. For some aminoquinolines, oxidation is accelerated at higher pH.[7] It is advisable to use buffered solutions to maintain a stable pH throughout your experiments.
Q5: What analytical methods are suitable for assessing the stability of this compound solutions?
A5: The most common and reliable method is:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal.[4][5][12] This technique can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound and characterization of the impurities. A diode array detector (DAD) can provide UV spectra of the peaks, aiding in their identification.
Other useful techniques include:
-
UV-Vis Spectroscopy: Can be used for a quick check of concentration, but it is not a stability-indicating method as degradation products may have similar absorbance spectra.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides structural information about the degradation products, which can be invaluable for understanding the degradation pathways.
III. References
-
ResearchGate. (n.d.). Proposed 8-aminoquinoline oxidation pathways at a low pH between 2 and... Retrieved from [Link]
-
DergiPark. (2017). Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization. Retrieved from [Link]
-
DergiPark. (n.d.). Chemical Oxidation of 5-Amino Quinoline with (NH ) S O. Retrieved from [Link]
-
ResearchGate. (2025). Chemical Oxidation of 5-amino quinoline with (NH4)2S2O8: Synthesis and Characterization. Retrieved from [Link]
-
CSIRO Publishing. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Retrieved from [Link]
-
European Patent Office. (n.d.). Quinoline derivatives, process for their preparation and their use as medicaments - EP 0412848 A2. Retrieved from [Link]
-
PMC. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Retrieved from [Link]
-
Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]
-
Bracco. (2022). Safety Data Sheet. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Retrieved from [Link]
-
ResearchGate. (2026). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]
-
PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Retrieved from [Link]
-
PMC. (n.d.). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Retrieved from [Link]
-
IOPscience. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
-
PMC. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Retrieved from [Link]
-
ResearchGate. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
PMC. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Retrieved from [Link]
-
ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines | Organic Process Research & Development. Retrieved from [Link]
-
PMC. (n.d.). Bacterial degradation of monocyclic aromatic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
-
SlideShare. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
(2012). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Oxidation of 5-amino quinoline with NH4 2S2O8: Synthesis and Characterization [acikerisim.comu.edu.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Method Development for Amino-Quinoline Derivatives: A Comparative Technical Guide
Executive Summary & Scientific Rationale
Amino-quinoline derivatives (e.g., chloroquine, primaquine, tafenoquine) represent a critical class of pharmacophores, primarily utilized in antimalarial and autoimmune therapies. From a chromatographic perspective, these molecules present a "perfect storm" of challenges: they are hydrophobic enough to require Reversed-Phase (RP) chromatography but possess strongly basic nitrogen atoms (pKa > 9.0) that interact aggressively with residual silanols on silica columns.[1][2]
This interaction manifests as severe peak tailing , variable retention times, and poor resolution of impurities. While standard C18 methods are common, they often lack the robustness required for regulated environments (GMP/GLP).
This guide objectively compares three distinct chromatographic approaches to solving these issues:
-
Ion-Pair RP-HPLC: The traditional "heavy-duty" solution for peak shape.
-
Modern Hybrid-Silica RP-HPLC: The current "gold standard" using advanced column chemistry.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The orthogonal alternative for polar metabolites.[3]
Method Development Strategy: The "Silanol Suppression" Imperative
Before comparing workflows, one must understand the root cause of failure.
-
The Mechanism: At neutral pH, residual silanols (
) on the column surface act as cation-exchangers. The protonated amino-quinoline ( ) binds to these sites irreversibly or with slow kinetics, causing tailing. -
The Fix: We must either suppress the ionization of the silanol (low pH), block the silanol (competing base), or mask the analyte's charge (ion-pairing).
Decision Matrix: Choosing Your Mode
Figure 1: Decision tree for selecting the appropriate chromatographic mode based on analyte polarity and resolution requirements.
Comparative Analysis of Methodologies
Method A: Ion-Pair Chromatography (IPC)
Best for: Complex mixtures requiring high resolution of structurally similar impurities.
-
Mechanism: An anionic reagent (e.g., sodium pentanesulfonate) is added to the mobile phase. It forms a neutral ion-pair complex with the cationic quinoline, which then partitions into the C18 stationary phase.
-
Pros: Exceptional peak symmetry (Tailing Factor < 1.1); highly tunable selectivity.
-
Cons: Slow equilibration; incompatible with LC-MS (non-volatile salts); dedicated columns required (reagent permanently modifies the phase).
Method B: Modern Hybrid-Silica RP-HPLC (Recommended)
Best for: High-throughput QC, LC-MS applications, and robustness.
-
Mechanism: Uses Ethylene-Bridged Hybrid (BEH) or charged-surface hybrid particles. These have significantly fewer acidic silanols and are stable at high pH (up to pH 12), allowing the analyte to be run in its neutral form if desired, or simply minimizing secondary interactions at low pH.
-
Pros: Fast equilibration; MS-compatible; long column life.
-
Cons: Slightly lower resolution for certain positional isomers compared to IPC.
Method C: HILIC
Best for: Analysis of polar metabolites (e.g., N-oxides) that elute in the void volume of RP columns.
-
Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and an acetonitrile-rich mobile phase.
-
Pros: Retains polar species; higher sensitivity in ESI-MS (high organic content).[3]
-
Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).
Performance Comparison Table
| Parameter | Ion-Pair RP-HPLC | Hybrid C18 RP-HPLC | HILIC |
| Tailing Factor ( | 1.05 - 1.15 (Excellent) | 1.10 - 1.25 (Good) | 1.20 - 1.40 (Fair) |
| Equilibration Time | > 60 mins | < 15 mins | 30 - 45 mins |
| MS Compatibility | Poor (Signal Suppression) | Excellent | Excellent |
| LOD (UV) | ~0.05 µg/mL | ~0.05 µg/mL | ~0.10 µg/mL |
| Robustness | Low (Temp/Conc sensitive) | High | Medium |
Detailed Experimental Protocols
Protocol 1: The "Gold Standard" Hybrid RP-HPLC Method
This protocol balances speed, peak shape, and simplicity.
-
Column: Waters XBridge BEH C18 or Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.5 - 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.
-
Isocratic Program: 85% A / 15% B (Adjust B ±5% based on specific derivative).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Critical for mass transfer).
-
Detection: UV @ 254 nm (or
of specific derivative).
Why this works: The low pH (3.0) ensures the silanols are protonated (neutral). The Ammonium Formate acts as a buffer and provides ionic strength to further suppress secondary interactions. The Hybrid column minimizes the population of accessible silanols.
Protocol 2: Ion-Pair Method (For Difficult Separations)
Use this when Protocol 1 fails to resolve impurities.
-
Column: Standard C18 (e.g., Phenomenex Luna C18(2)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase:
-
Buffer: 20 mM Sodium Pentanesulfonate + 0.1% Triethylamine (TEA) in water. Adjust pH to 3.0 with Orthophosphoric Acid.
-
Ratio: Buffer:Acetonitrile (80:20 v/v).[5]
-
-
Flow Rate: 1.2 mL/min.[5]
-
Note: The TEA acts as a "sacrificial base," saturating any remaining active sites on the silica.
Visualizing the Interaction Mechanism
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanistic comparison of analyte-stationary phase interactions. Left: Ionic attraction causing tailing.[2] Right: Suppression of interaction via pH control.[2]
References
-
Dwivedi, A. et al. (2003). Simultaneous estimation of Chloroquine, Primaquine and Bulaquine. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Waters Corporation. (2025). Transferring Compendial HPLC Methods to UPLC Technology. Application Note. Link
-
McHale, C. & Harmon, T. (2023).[7] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Technical Report. Link
-
BenchChem Technical Support. (2025). Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. Link
-
Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantitation of chloroquine and primaquine by UPLC-DAD and comparison with a HPLC-DAD method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocolumns.com [halocolumns.com]
Technical Comparison Guide: 6-Bromoquinolin-3-amine 2HCl vs. Free Base
This guide provides an in-depth technical analysis of 6-Bromoquinolin-3-amine 2HCl , a critical heterocyclic building block used in medicinal chemistry. It contrasts the dihydrochloride salt form with its free base counterpart to aid researchers in selection, handling, and experimental design.
Executive Summary
6-Bromoquinolin-3-amine (CAS: 930570-31-3) is a functionalized quinoline scaffold widely utilized in the development of kinase inhibitors and other bioactive small molecules. The 3-amino position serves as a versatile vector for amide coupling or urea formation, while the 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
The Dihydrochloride (2HCl) salt (CAS: 1171078-83-3) is the preferred form for storage and formulation due to enhanced stability and water solubility. However, the Free Base is often required for initial organic synthesis steps (e.g., nucleophilic attacks) to avoid catalyst poisoning or stoichiometric mismatches.
Physical Property Profile
The following data contrasts the physicochemical characteristics of the salt and free base forms.
| Property | 6-Bromoquinolin-3-amine 2HCl | 6-Bromoquinolin-3-amine (Free Base) |
| CAS Number | 1171078-83-3 | 930570-31-3 |
| Formula | C₉H₇BrN₂ · 2HCl | C₉H₇BrN₂ |
| Molecular Weight | 295.99 g/mol | 223.07 g/mol |
| Appearance | Off-white to pale yellow crystalline solid | Yellow to brown powder |
| Melting Point | >220°C (Decomposes) | ~135–140°C (Estimated)* |
| Solubility (Water) | High (>50 mg/mL) | Negligible (<0.1 mg/mL) |
| Solubility (Organic) | DMSO, Methanol | DCM, Ethyl Acetate, DMSO |
| Hygroscopicity | Moderate to High (Desiccate) | Low |
| pKa (Calc.) | ~4.9 (Quinoline N), ~3.5 (Amine N) | ~4.9 (Quinoline N) |
*Note: Melting points for specific batches may vary based on purity and crystal habit. Salts typically exhibit decomposition rather than a sharp melt.
Experimental Protocols
A. Synthesis & Salt Formation Workflow
The most reliable route to the 3-amino isomer avoids the regioselectivity issues of direct nitration by utilizing the Curtius Rearrangement of commercially available 6-bromoquinoline-3-carboxylic acid.
Step 1: Synthesis of Free Base (Curtius Rearrangement)
-
Activation: Suspend 6-bromoquinoline-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH). Add Triethylamine (1.5 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).
-
Rearrangement: Reflux the mixture for 4–6 hours. The acid converts to the acyl azide, then rearranges to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine.
-
Deprotection: Treat the crude Boc-intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 v/v) at room temperature for 2 hours.
-
Isolation: Basify with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate.[1] Dry over Na₂SO₄ and concentrate to yield 6-Bromoquinolin-3-amine (Free Base) .
Step 2: Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the Free Base (1.0 g) in a minimal amount of anhydrous 1,4-Dioxane or Methanol.
-
Acidification: Dropwise add 4M HCl in Dioxane (2.5 eq) at 0°C under N₂ atmosphere.
-
Precipitation: A heavy precipitate will form immediately. Stir for 30 minutes.
-
Isolation: Filter the solid under argon (hygroscopic). Wash with cold diethyl ether to remove excess acid.
-
Drying: Dry under high vacuum over P₂O₅ to yield 6-Bromoquinolin-3-amine 2HCl .
B. Diagram: Synthesis & Salt Selection Logic
Caption: Synthetic pathway from carboxylic acid precursor to the stable dihydrochloride salt via Curtius rearrangement.
Performance Comparison & Application
Why Use the 2HCl Salt?
-
Storage Stability: The free amine (aniline-like) is susceptible to oxidation (browning) upon exposure to air and light. The protonated 2HCl salt stabilizes the amine, significantly extending shelf-life.
-
Aqueous Solubility: For biological assays (e.g., kinase screening), the 2HCl salt dissolves readily in aqueous buffers, whereas the free base requires DMSO stock solutions which may interfere with sensitive enzymatic assays.
Why Use the Free Base?
-
Palladium Chemistry: In Suzuki or Buchwald couplings targeting the 6-Br position, the acidic protons of the 2HCl salt can poison Pd-catalysts or consume the base (e.g., Cs₂CO₃) required for the catalytic cycle.
-
Protocol: If using the salt in cross-coupling, an extra equivalent of base must be added in situ to neutralize the HCl, or the salt must be "free-based" (partitioned between EtOAc/NaHCO₃) prior to the reaction.
Handling & Safety (E-E-A-T)
-
Hygroscopicity: The 2HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator at -20°C. Weighing should be performed quickly to avoid water uptake, which alters the molecular weight stoichiometry.
-
Corrosivity: The salt may release trace HCl gas upon decomposition; use acid-resistant spatulas and handle in a fume hood.
-
Validation: Verify the identity of the salt using Silver Nitrate Titration (to confirm Cl⁻ content) or ¹H NMR in DMSO-d₆ (look for broad exchangeable protons >10 ppm corresponding to R-NH₃⁺).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21413, 3-Bromoquinoline (Analog Reference). Retrieved from [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.[1][2] Arkivoc, 2018(iii), 362-374.[1][2] (Synthetic Methodology Reference). Retrieved from [Link]
Sources
Comparative Guide: Differentiating 6-Bromoquinoline Isomers by NMR Spectroscopy
Executive Summary
In drug discovery, the quinoline scaffold is ubiquitous, serving as the backbone for antimalarials (chloroquine), kinase inhibitors, and broad-spectrum antibiotics. However, the electrophilic aromatic substitution used to synthesize bromoquinolines often yields regioisomeric mixtures (e.g., 6-bromo vs. 7-bromo or 5-bromo vs. 8-bromo).
Misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and regulatory failure. While Mass Spectrometry (MS) cannot distinguish these isobaric regioisomers, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural fingerprint.
This guide outlines a self-validating logic gate for differentiating 6-bromoquinoline from its 5-, 7-, and 8-bromo counterparts, relying on spin-spin coupling constants (
Structural Basis and Numbering
To interpret the spectra, one must first master the quinoline numbering system. The nitrogen atom is position 1. The pyridine ring contains positions 2, 3, and 4. The benzene ring contains positions 5, 6, 7, and 8.
-
The Challenge: The pyridine ring protons (H2, H3, H4) show similar splitting patterns (
, , ) across all isomers, differing only slightly in chemical shift. -
The Solution: Differentiation relies entirely on the benzene ring spin system (protons 5, 6, 7, 8).
Structural Logic of 6-Bromoquinoline
In 6-bromoquinoline:
-
Protons remaining: H5, H7, H8.[3]
-
Connectivity: H5 is isolated from H7 and H8 by the bromine. H7 and H8 are adjacent (ortho).
The Isomer Decision Tree (Logic Gate)
The following decision tree illustrates the step-by-step logic to identify the specific isomer based on splitting patterns and NOE correlations.
Figure 1: Logical workflow for distinguishing bromoquinoline isomers using 1H NMR splitting patterns and Spatial (NOE) connectivity.
Detailed Comparative Analysis
The "Fingerprint" Region (Benzene Ring)
The most common confusion occurs between 6-bromoquinoline and 7-bromoquinoline because both possess a "1,2,4-substitution" pattern on the benzene ring. Both display one isolated proton and two adjacent protons.[4]
6-Bromoquinoline (The Target)[2]
-
H5: Appears as a narrow doublet (
Hz) or singlet.-
Why? H5 is meta to H7. It has no ortho neighbors (C4a is a bridgehead, C6 is Br).
-
-
H7: Appears as a doublet of doublets (
).[5][6]-
Why? Ortho coupling to H8 (
Hz) and meta coupling to H5 ( Hz).
-
-
H8: Appears as a large doublet (
Hz).
7-Bromoquinoline (The Impurity)
-
H8: Appears as a narrow doublet (
Hz) or singlet.-
Why? H8 is meta to H6. It has no ortho neighbors (N1 is a heteroatom, C7 is Br).
-
-
H6: Appears as a doublet of doublets (
).[5]-
Why? Ortho coupling to H5 (
Hz) and meta coupling to H8 ( Hz).
-
-
H5: Appears as a large doublet (
Hz).-
Why? Ortho coupling to H6.
-
Quantitative Data Comparison[1][3]
The table below summarizes the expected chemical shifts (
| Feature | 6-Bromoquinoline | 7-Bromoquinoline | 5-Bromoquinoline |
| Benzene Spin System | Isolated spin is H5 | Isolated spin is H8 | 3 Adjacent Spins (AMX) |
| Isolated Proton | N/A | ||
| Isolated Proton | N/A | ||
| Ortho Proton Pair | H7 ( | H5 ( | H6/H7/H8 ( |
| H4-H5 NOE | Positive | Positive | Negative (H5 is Br) |
*Note: H8 is typically deshielded significantly more than H5 due to the "peri-effect" and proximity to the Nitrogen lone pair.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), follow these standardized protocols.
Sample Preparation[5]
-
Solvent: Chloroform-d (CDCl
) is standard.[5] However, if peaks overlap, switch to DMSO-d , which often separates aromatic signals due to different solvation effects. -
Concentration: 5–10 mg in 0.6 mL solvent. High concentration can cause peak broadening, obscuring the fine meta-coupling (
Hz) essential for identification. -
Shimming: Critical. Ensure linewidth is < 1.0 Hz to resolve the meta-couplings.
1D H NMR Acquisition
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans: Minimum 16 scans for adequate S/N.
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to reduce noise, but do not over-smooth, or you will lose the small coupling information.
The Definitive Test: 1D Selective NOE
If the splitting pattern is ambiguous (e.g., low resolution), the Nuclear Overhauser Effect (NOE) is the "Self-Validating" step.
Objective: Determine if the isolated proton is H5 (6-Br) or H8 (7-Br).
-
Target: Irradiate the H4 signal (typically a doublet around 8.0 ppm, part of the pyridine ring).
-
Observation: Look for enhancement in the benzene ring region.
-
6-Bromoquinoline: You will see enhancement of the isolated doublet (H5). Reason: H4 and H5 are spatially close.
-
7-Bromoquinoline: You will see enhancement of the large doublet (H5). The isolated proton (H8) will not show enhancement.
-
5-Bromoquinoline: No enhancement in the benzene region (H5 is substituted with Br).
-
Figure 2: Workflow for 1D Selective NOE experiment.
Advanced Troubleshooting: C NMR
While
-
C-Br Carbon: The carbon attached to Bromine appears distinctively upfield relative to other aromatic carbons (typically ~120-125 ppm) due to the heavy atom effect.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
In 6-bromoquinoline , the isolated proton (H5) will show a strong 3-bond correlation to C4 (pyridine ring).
-
In 7-bromoquinoline , the isolated proton (H8) will show a strong 3-bond correlation to C8a (bridgehead), but not to the pyridine ring carbons.
-
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 6-Bromoquinoline Mass and NMR Spectra. Retrieved from [Link]
-
PubChem. (2023). 6-Bromoquinoline Compound Summary (CID 79243). National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Spin-Spin Coupling in Aromatic Systems. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]
- 3. compoundchem.com [compoundchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analyzing Coupling Constants [sites.science.oregonstate.edu]
A Researcher's Guide to the Purity Verification of Commercial 6-Bromoquinolin-3-amine
For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial detail—it is the bedrock of reproducible and reliable results. 6-Bromoquinolin-3-amine is a key building block in medicinal chemistry, forming the scaffold for a new generation of therapeutic agents, including potential kinase inhibitors.[1][2] The presence of seemingly insignificant impurities can lead to ambiguous biological data, side reactions in complex synthetic schemes, and ultimately, the failure of a drug discovery campaign.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for verifying the purity of commercial 6-bromoquinolin-3-amine samples. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to design a self-validating system for quality control in your laboratory.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively test for impurities, one must first anticipate them. The most common commercial synthesis of 6-bromoquinolin-3-amine involves a two-step process: the nitration of 6-bromoquinoline followed by the reduction of the resulting 6-bromo-3-nitroquinoline intermediate.[3][4][5] This pathway, while effective, can introduce a predictable constellation of impurities.
dot graph TD { A[6-Bromoquinoline] -->|HNO₃, H₂SO₄| B(6-Bromo-3-nitroquinoline); B -->|Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd)| C(6-Bromoquinolin-3-amine); A --> D{Isomeric Nitroquinolines}; B --> E{Unreacted Intermediate}; F[Starting Materials] --> A; G[Reagents/Solvents] --> B; G --> C; H[Incomplete Reduction By-products] --> C; }
A plausible synthetic route for 6-bromoquinolin-3-amine and potential impurity sources.
Based on this synthetic logic, we can classify potential impurities into four main categories:
-
Starting Materials & Intermediates: Residual 6-bromoquinoline and unreacted 6-bromo-3-nitroquinoline are common process-related impurities.
-
Isomeric Impurities: The nitration of 6-bromoquinoline can yield other isomers, such as 6-bromo-5-nitroquinoline or 6-bromo-8-nitroquinoline.[3][6] These isomers would be carried through the reduction step, resulting in isomeric bromo-aminoquinolines that can be difficult to separate from the desired product.
-
By-products of Reduction: Incomplete reduction of the nitro group can lead to the formation of nitroso or hydroxylamine intermediates.[7]
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., ethanol, ethyl acetate, dichloromethane) and residual acids or bases can be present in the final product.
A Comparative Analysis of Purity Verification Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. The following table compares the most effective methods for analyzing 6-bromoquinolin-3-amine.
| Technique | Principle | Strengths for 6-Bromoquinolin-3-amine | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying the main component and separating it from closely related structural isomers and by-products. High sensitivity for trace impurities.[8][9] | Requires a reference standard for absolute quantification. Method development can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides definitive structural confirmation. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the impurities.[10] Excellent for identifying and quantifying residual solvents. | Lower sensitivity compared to HPLC and MS. Complex mixtures can lead to overlapping signals, making interpretation difficult. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Provides accurate molecular weight confirmation. High-resolution MS (HRMS) can determine the elemental composition, confirming the identity of the main peak and potential impurities.[10][11] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) gives a characteristic M/M+2 signal, confirming the presence of bromine in the molecule.[12] | Isomers are often indistinguishable. Quantification can be challenging and often requires hyphenation with a chromatographic technique (e.g., LC-MS). |
| Elemental Analysis (CHN) | Combustion of the sample to convert C, H, and N into gaseous products, which are then quantified. | Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for the pure compound. | Does not provide information on the nature of impurities. It is an indicator of bulk purity and is insensitive to trace organic impurities. |
Recommended Workflow for Purity Verification
A logical, tiered approach ensures both efficiency and rigor in the quality control process.
Comprehensive workflow for the purity verification of a commercial sample of 6-bromoquinolin-3-amine.
Experimental Protocols
The following protocols provide a robust starting point for the analysis of 6-bromoquinolin-3-amine. As with any analytical method, verification and optimization for your specific instrumentation and samples are recommended.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC is the workhorse for purity analysis of aromatic amines.[8][9] The method below is designed to provide good separation of the main analyte from potential non-polar and polar impurities.
-
Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 6-bromoquinolin-3-amine sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a stock solution of ~0.5 mg/mL.
-
Further dilute as necessary to be within the linear range of the detector.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For accurate quantification, use a reference standard of 6-bromoquinolin-3-amine to create a calibration curve.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural confirmation and the detection of residual solvents.[10]
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it typically solubilizes aromatic amines and its residual peak does not interfere with most aromatic signals.
-
-
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for accurate integration).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, splitting patterns, and integration values with known data for related quinoline structures.[3][13] The aromatic region (7-9 ppm) and the amine protons (which may be broad) are of key interest.
-
Residual Solvents: Identify and quantify any residual solvent peaks (e.g., acetone at ~2.09 ppm, ethyl acetate at ~2.04 and 4.09 ppm in DMSO-d₆) by integrating them against a known proton signal from the analyte.
-
Protocol 3: Mass Spectrometry (MS)
MS provides crucial molecular weight information.
-
Instrumentation:
-
Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution data.
-
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC-MS system.
-
-
Data Analysis:
-
Operate in positive ion mode (ESI+).
-
Look for the protonated molecule [M+H]⁺. For 6-bromoquinolin-3-amine (C₉H₇BrN₂), the expected monoisotopic mass is ~221.98 Da. The [M+H]⁺ ion should appear at m/z ~222.99.[12]
-
Crucially, observe the isotopic pattern. Due to the natural abundance of ⁷⁹Br and ⁸¹Br, you should see two peaks of nearly equal intensity separated by 2 m/z units (i.e., at ~222.99 and ~224.99). This is a definitive signature for a monobrominated compound.[12]
-
Conclusion
Verifying the purity of commercial 6-bromoquinolin-3-amine is a critical step that underpins the integrity of subsequent research. A superficial check can mask underlying issues that manifest later as failed experiments and questionable data. By employing a systematic and multi-technique approach—led by HPLC for quantification and supported by NMR and MS for structural confirmation and impurity identification—researchers can proceed with confidence. This rigorous validation is not a barrier to research; it is an essential catalyst for success in the competitive landscape of drug discovery and development.
References
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Retrieved from [Link]
-
Richardson, C. et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. Retrieved from [Link]
-
de Kock, C., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139333. Retrieved from [Link]
-
Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]
-
ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products, 17(1), 1-15. Retrieved from [Link]
-
Lei, F., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. IOP Conference Series: Materials Science and Engineering, 231, 012093. Retrieved from [Link]
- Google Patents. (2016). CN105837503A - Preparation method for 6-bromine quinoline.
-
CP Lab Safety. (n.d.). 6-Bromoquinoline, 5g, Each. Retrieved from [Link]
-
PubChemLite. (2026). 6-bromoquinolin-3-amine (C9H7BrN2). Retrieved from [Link]
-
Welsh, T. L., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 309-331. Retrieved from [Link]
-
Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. Retrieved from [Link]
-
Gucma, M., & Mąkosza, M. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1857. Retrieved from [Link]
-
Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 252-259. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PubChemLite - 6-bromoquinolin-3-amine (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 13. acgpubs.org [acgpubs.org]
Case Study: Crystal Structure of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Hydrochloride
An In-Depth Guide to the Crystal Structure of 6-Bromoquinoline Derivatives for Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, notably in oncology as kinase inhibitors. The strategic placement of substituents, such as a bromine atom at the C6 position and an amine group, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design, enabling the optimization of target binding and the enhancement of physicochemical characteristics like solubility and stability.
This guide provides a comparative analysis of the crystal structure data for derivatives of 6-bromoquinoline. While a comprehensive search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), revealed no publicly available, fully determined crystal structure for the parent compound 6-Bromoquinolin-3-amine [1][2][3], we will conduct an in-depth examination of a closely related, structurally characterized analogue. This approach serves as a practical blueprint for researchers working with this important class of molecules.
As a pertinent and well-documented example, we will analyze the crystal structure of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine hydrochloride (referred to as Compound 8·HCl in the source literature). This compound is relevant as it incorporates the 6-bromoquinoline core, a known kinase-active scaffold.[4] The crystallographic data for this molecule offers critical insights into the spatial arrangement and intermolecular forces that govern its solid-state architecture.
Crystallographic Data Summary
The crystal structure of Compound 8·HCl was solved and refined to high precision.[4] The key parameters are summarized in the table below, providing a quantitative basis for comparison with other potential derivatives.
| Parameter | Value | Significance in Drug Development |
| Compound Name | 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine HCl | A kinase inhibitor motif with potential therapeutic applications. |
| CCDC Number | 2036373 | Unique identifier for retrieving the full crystallographic data file (CIF).[4] |
| Chemical Formula | C₁₆H₁₂BrCl₂F₂N₂ | Determines molecular weight and elemental composition. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Pbca (No. 61) | Defines the arrangement of molecules within the unit cell, influencing packing efficiency and physical properties. |
| Unit Cell Dimensions | a = 7.54250(10) Åb = 17.2573(4) Åc = 23.3121(7) Å | The fundamental lengths of the unit cell; critical for understanding crystal packing and density. |
| Unit Cell Angles | α = β = γ = 90° | Defines the angles of the unit cell; for orthorhombic systems, all are 90°. |
| Unit Cell Volume | 3034.38(12) ų | The space occupied by a single unit cell; relates to density and potential for polymorphism. |
| Molecules per Cell (Z) | 8 | The number of molecules contained within one unit cell. |
Key Structural Insights and Implications
A detailed analysis of the Compound 8·HCl crystal structure reveals several features with direct implications for drug development.[4]
-
Molecular Planarity and Conformation : The molecule consists of two primary planar moieties: the quinoline ring system and the difluoromethylphenyl group. A crucial finding is the significant dihedral angle of 126.08(7)° between these two planes.[4] This pronounced out-of-plane twist is a critical structural parameter. For drug designers, this conformation dictates how the molecule can fit into and interact with the three-dimensional space of a protein's active site. A non-planar structure may offer enhanced selectivity by exploiting specific pockets not accessible to more rigid, planar molecules.
-
Disorder and Molecular Flexibility : The difluoromethyl group was found to be disordered over two positions within the crystal lattice, with a 70:30 occupancy ratio.[4] This indicates a degree of conformational flexibility in this substituent. Such flexibility can be advantageous, allowing the molecule to adapt its conformation to optimize binding interactions with a biological target, potentially increasing affinity.
-
Intermolecular Interactions : The crystal packing is stabilized by hydrogen bonds, which are clearly visible in the unit cell diagram.[4] Understanding these interactions is vital for predicting a compound's melting point, solubility, and dissolution rate—key parameters for formulation and bioavailability.
Experimental Protocols
The successful generation of high-quality crystal structure data relies on robust synthetic and analytical methodologies. The protocols described below are based on the successful synthesis and analysis of Compound 8·HCl .[4]
Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8)
This protocol describes a nucleophilic aromatic substitution reaction, a common and effective method for creating the C-N bond in anilinoquinolines.
Methodology:
-
Reactant Suspension : Suspend 6-bromo-4-chloroquinoline (1.0 eq) and 3-(difluoromethyl)aniline (1.1 eq) in ethanol (approx. 10 mL per 150 mg of chloroquinoline).
-
Causality: Ethanol serves as a polar protic solvent suitable for this type of reaction. Using a slight excess of the aniline derivative ensures the complete consumption of the more valuable chloroquinoline starting material.
-
-
Reflux : Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 18 hours.
-
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic substitution to occur. The extended reaction time ensures the reaction proceeds to completion.
-
-
Base Addition : After the reflux period, add Hünig's base (diisopropylethylamine, iPr₂NEt) (2.2 eq) to the reaction mixture.
-
Causality: Hünig's base is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction. This prevents the protonation of the aniline nitrogen, which would deactivate it as a nucleophile, and drives the reaction equilibrium towards the product.
-
-
Work-up and Extraction : Concentrate the reaction mixture in vacuo to remove the ethanol. Extract the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Causality: This is a standard aqueous work-up. Ethyl acetate is the organic solvent into which the desired product is extracted. The ammonium chloride wash helps to remove any remaining basic impurities.
-
-
Purification : Purify the crude product using flash column chromatography.
-
Causality: This step is essential to isolate the target compound from unreacted starting materials and any side products, ensuring high purity for subsequent analysis and characterization.
-
Single-Crystal X-ray Diffraction Workflow
This outlines the general, self-validating process for determining a molecule's crystal structure once suitable single crystals have been obtained.
Methodology:
-
Crystal Selection & Mounting : Select a high-quality, single crystal free of defects and mount it on a goniometer.
-
Data Collection : Place the crystal in a stream of cold nitrogen (e.g., 100 K) and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and detector.
-
Causality: Cooling the crystal minimizes thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.
-
-
Structure Solution : Process the raw diffraction data to obtain a set of structure factors. Solve the structure using direct methods or other algorithms (e.g., ShelXT).
-
Trustworthiness: The solution provides an initial electron density map that reveals the positions of most non-hydrogen atoms.
-
-
Structure Refinement : Refine the initial structural model against the experimental data using full-matrix least-squares minimization on F². Anisotropically refine all non-hydrogen atoms.
-
Causality: This iterative process optimizes the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns. Anisotropic refinement accounts for the non-spherical vibration of atoms.
-
-
Hydrogen Atom Placement : Place hydrogen atoms in calculated positions using a riding model. For those involved in hydrogen bonding, locate them from the difference map.
-
Validation and Finalization : Validate the final structure using standard crystallographic checks (e.g., R-factors, goodness-of-fit). Prepare the final crystallographic information file (CIF).
References
-
Al-Rawi, M. C. R., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. Available at: [Link]
-
PubChemLite. (n.d.). 6-bromoquinolin-3-amine (C9H7BrN2). Retrieved February 23, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved February 23, 2026, from [Link]
-
Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography, 42(Pt 4), 726. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 6-Bromoquinolin-3-amine Dihydrochloride: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is paramount. Among these, the disposal of specialized compounds like 6-Bromoquinolin-3-amine dihydrochloride demands a protocol that is not only compliant with regulations but also rooted in a deep understanding of the chemical's nature. This guide provides a comprehensive, step-by-step approach to the safe and effective disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Based on data from analogous compounds, this compound should be handled with care. The primary hazards are likely to include:
-
Acute Oral Toxicity : Indicated by the H302 "Harmful if swallowed" classification for the compound.
-
Skin and Eye Irritation : Common among quinoline derivatives.[4]
-
Respiratory Irritation : A potential hazard if the solid is inhaled.[5]
Therefore, all handling and disposal preparation must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]
Table 1: Essential Safety and Disposal Information
| Parameter | Guideline | Rationale |
| Hazard Classification | Treat as: Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant. | Based on data for this compound and similar quinoline compounds.[4] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | To prevent contact with skin and eyes, which are potential routes of exposure.[3] |
| Handling Location | Certified chemical fume hood. | To minimize the risk of inhaling the solid compound.[1] |
| Primary Disposal Route | Licensed hazardous waste contractor. | Ensures environmentally sound and legally compliant disposal.[6][7] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | Quinoline compounds can be toxic to aquatic life and persist in the environment.[2][6] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the foundation of safe and efficient chemical waste management.
-
Solid Waste : Collect all contaminated solid materials, such as weighing paper, pipette tips, gloves, and paper towels, in a designated hazardous waste container.
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, dedicated hazardous liquid waste container.
-
Halogenated Waste Stream : As this compound contains bromine, it must be disposed of in a halogenated organic waste stream. Do not mix with non-halogenated waste, as this can complicate the disposal process and increase costs.[8]
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and exposure.
-
Container Selection : Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or glass.[1] The original product container is often a suitable choice for collecting waste.[9]
-
Container Condition : Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[9]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.
-
Content Identification : Clearly write the full chemical name, "this compound," and list any other constituents in the waste mixture with their approximate percentages.[9]
Step 4: Storage
Temporary storage of hazardous waste in the laboratory requires careful consideration.
-
Storage Location : Store the sealed waste container in a designated satellite accumulation area that is away from general laboratory traffic.
-
Secondary Containment : The waste container should be placed in a secondary containment bin to control any potential leaks.
-
Incompatible Materials : Ensure the waste is not stored with incompatible chemicals that could cause a dangerous reaction.
Step 5: Arranging for Disposal
The final step is to transfer the waste to a licensed disposal facility.
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Documentation : Complete any required waste manifests or pickup request forms provided by your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is vital.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.
-
Control and Contain : Wearing appropriate PPE, use an inert absorbent material such as vermiculite or sand to cover and contain the spill.[3] For a solid spill, carefully sweep to avoid generating dust.
-
Collect and Dispose : Place all contaminated absorbent material and cleaning supplies into a sealed and labeled hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
PENTA. (2025, May 13). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2012, July 27). SAFETY DATA SHEET. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, December 7). SAFETY DATA SHEET. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Hazardous Waste Reduction. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. technopharmchem.com [technopharmchem.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. vumc.org [vumc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
